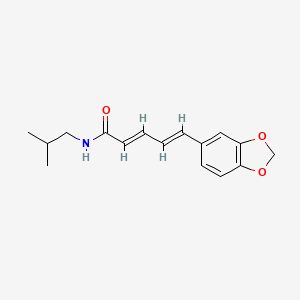

Piperlonguminine

概要

説明

この化合物は、抗炎症、抗がん、神経保護作用など、さまざまな生物活性を有することで知られています . ピペロンギュミニンの化学式はC16H19NO3、モル質量は273.332 g·mol−1です .

2. 製法

合成経路と反応条件: ピペロンギュミニンは、アミド化反応により合成できます。 一般的な合成経路の1つは、5,6-ジヒドロピリジン-2(1H)-オンと3,4,5-トリメトキシケイ皮酸の反応です . この反応は通常、オキサリルクロリドを用いてカルボン酸をアシルクロリドに変換し、次にアミンと反応させてアミド結合を形成する必要があるためです .

工業的製造方法: ピペロンギュミニンの工業的製造は、通常、Piper longum植物からの抽出によって行われます。 抽出プロセスには、植物材料を乾燥・粉砕した後、エタノールやメタノールなどの有機溶媒を用いて溶媒抽出を行うことが含まれます . 次に、粗抽出物をクロマトグラフィー法を用いて精製し、ピペロンギュミニンを単離します。

準備方法

Synthetic Routes and Reaction Conditions: Piperlonguminine can be synthesized through an amidation reaction. One common synthetic route involves the reaction between 5,6-dihydropyridin-2(1H)-one and 3,4,5-trimethoxycinnamic acid . The reaction typically requires the use of oxalyl chloride to convert the carboxylic acid into an acyl chloride, which then reacts with the amine to form the amide bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from the Piper longum plant. The extraction process includes drying and grinding the plant material, followed by solvent extraction using organic solvents such as ethanol or methanol . The crude extract is then purified using chromatographic techniques to isolate this compound.

化学反応の分析

反応の種類: ピペロンギュミニンは、以下を含むさまざまな化学反応を起こします。

酸化: ピペロンギュミニンは、酸化されて対応する酸化物を形成することができます。

還元: 還元反応は、ピペロンギュミニンをその還元型に変換することができます。

置換: ピペロンギュミニンは、求核置換反応を起こし、官能基が求核剤によって置換される場合があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミン、チオール、ハロゲン化物などの求核剤は、置換反応で一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元は還元アミドを生成する可能性があります .

4. 科学研究への応用

化学: 他の生物活性化合物の合成における前駆体として使用されます。

生物学: 生物学的経路や細胞プロセスを調節する役割について研究されています。

医学: 抗がん、抗炎症、神経保護作用について調査されています

産業: 医薬品や治療薬の開発に利用されています.

科学的研究の応用

Anticancer Properties

Piperlonguminine has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:

- Mechanisms of Action : this compound induces apoptosis in cancer cells through various pathways, including the activation of reactive oxygen species (ROS) and modulation of signaling pathways such as phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin and nuclear factor-kappa B. These pathways are crucial for regulating cell survival, proliferation, and invasion .

- Cancer Types : Research indicates that this compound exhibits selective cytotoxicity against several cancers, including breast, prostate, liver, colon, and glioblastoma. For instance, it has been shown to inhibit tumor growth in mouse models of colorectal cancer induced by azoxymethane and dextran sulfate sodium .

- Clinical Relevance : The compound's potential in clinical settings is highlighted by its ability to enhance the efficacy of conventional chemotherapeutic agents, thereby overcoming drug resistance in cancer cells .

Anti-inflammatory Effects

This compound also displays significant anti-inflammatory properties:

- Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various models of inflammation . This action is particularly relevant in conditions like colitis and rheumatoid arthritis.

- Case Studies : In a study involving dextran sulfate sodium-induced colitis in mice, this compound treatment resulted in reduced inflammation and improved histological outcomes .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects:

- Mechanism : Studies indicate that it can mitigate oxidative stress in neuronal cells, which is a contributing factor to neurodegenerative diseases .

- Applications : This property positions this compound as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Data Summary

| Application Area | Mechanism | Cancer Types Affected | Notable Findings |

|---|---|---|---|

| Anticancer | Induces apoptosis via ROS and signaling pathways | Breast, prostate, liver, colon | Enhances efficacy of chemotherapy; overcomes resistance |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Colitis | Reduces inflammation in animal models |

| Antimicrobial | Disrupts bacterial cell membranes | Various pathogens | Effective against Gram-positive and Gram-negative bacteria |

| Neuroprotective | Mitigates oxidative stress | Neurodegenerative diseases | Potential therapeutic for Alzheimer's and Parkinson's |

作用機序

ピペロンギュミニンは、複数の分子標的と経路を通じてその効果を発揮します。

抗炎症作用: MAPK、NF-κB、JAK/STAT経路を含む主要な炎症シグナル伝達カスケードを阻害します.

抗がん作用: 活性酸素種(ROS)の生成を増加させ、シグナル伝達タンパク質を調節することにより、がん細胞のアポトーシスと細胞周期停止を誘導します.

神経保護作用: 酸化ストレスと炎症を軽減することにより、神経細胞を保護します.

6. 類似の化合物との比較

ピペロンギュミニンは、ピペロンギュミンやピプラルチンなどの他のアルカロイドアミドと比較されることが多いです。 これらの化合物はすべて類似の生物活性を共有していますが、ピペロンギュミニンは、特定の分子構造と特定の用途におけるより高い効力により、ユニークです .

類似の化合物:

ピペロンギュミン: Piper longum由来の別のアルカロイドアミドで、抗がん作用が似ています.

ピプラルチン: 抗炎症作用と抗がん作用が知られています.

ピペロンギュミニンは、そのユニークな化学構造と強力な生物活性により、科学研究や治療用途にとって貴重な化合物です。

類似化合物との比較

Piperlongumine: Another alkaloid amide from Piper longum with similar anti-cancer properties.

Piplartine: Known for its anti-inflammatory and anti-cancer activities.

Piperine: An alkaloid from black pepper with diverse pharmacological effects.

Piperlonguminine stands out due to its unique chemical structure and potent biological activities, making it a valuable compound for scientific research and therapeutic applications.

生物活性

Piperlonguminine (PL), derived from the plant Piper longum L., is a bioactive alkaloid recognized for its diverse pharmacological properties, particularly in cancer therapy and inflammation modulation. This article presents a comprehensive overview of the biological activities of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its complex alkaloid structure, which contributes to its multifaceted biological activities. The compound exhibits significant interactions with various molecular pathways, including:

- Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR

- Nuclear Factor-kappa B (NF-κB)

- Janus Kinases (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3)

- Extracellular Signal-Regulated Kinase (ERK)

These pathways are crucial in regulating cell proliferation, survival, and apoptosis, making PL a potential candidate for cancer treatment .

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various types of cancer. Below are notable findings from recent studies:

Table 1: Anticancer Effects of this compound

Anti-inflammatory Activity

This compound also exhibits potent anti-inflammatory properties. It has been shown to alleviate symptoms in models of colitis and other inflammatory conditions by modulating pro-inflammatory cytokines.

Case Study: Colitis Model

In a study involving DSS-induced colitis in mice, PL treatment significantly reduced inflammation markers such as COX-2 and IL-6. However, it did not improve colitis symptoms or reduce the incidence of small neoplasms .

Neuroprotective Effects

Recent research highlights PL's neuroprotective capabilities, particularly in models of Parkinson's disease. It restores the balance between autophagy and apoptosis through the phosphorylation of BCL2, enhancing neuronal survival under stress conditions.

Table 2: Neuroprotective Effects of this compound

| Model | Treatment Dosage | Observed Effects |

|---|---|---|

| Rotenone-induced PD Model | 2 mg/kg & 4 mg/kg | Attenuated motor deficits; preserved dopaminergic neurons |

Cardiovascular Benefits

This compound has demonstrated potential in reducing vascular calcification and atherosclerotic plaque formation. Studies indicate that PL treatment inhibits vascular smooth muscle cell proliferation and promotes apoptosis under high calcium/phosphate conditions.

Key Findings

特性

IUPAC Name |

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAAPCGHVWVUEX-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021742 | |

| Record name | Piperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5950-12-9 | |

| Record name | Piperlonguminine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5950-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperlonguminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperlonguminine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERLONGUMININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN39MC8KIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 - 169 °C | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。